molecular formula C18H17N3O4 B6664492 5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid

5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid

Cat. No.: B6664492
M. Wt: 339.3 g/mol
InChI Key: NDNNHHOBZDVZRC-UHFFFAOYSA-N
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Description

5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid is a complex organic compound that features a benzimidazole moiety linked to a furan ring through a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Cyclopentyl Substitution:

    Carbamoylation: The carbamoyl group is introduced by reacting the benzimidazole derivative with an isocyanate.

    Furan Ring Formation: The furan ring is typically constructed via a cyclization reaction involving a suitable precursor, such as a diketone or an aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially converting it to a dihydrobenzimidazole derivative.

    Substitution: The benzimidazole and furan rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The benzimidazole moiety is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. The furan ring adds to the compound’s versatility, potentially enhancing its pharmacological profile.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The furan ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-(2-furyl)benzimidazole and 2-(cyclopentyl)benzimidazole share structural similarities and may exhibit comparable biological activities.

    Furan Derivatives: Compounds like furan-2-carboxylic acid and 5-(benzimidazol-2-yl)furan-2-carboxylic acid are structurally related and can be used for comparative studies.

Uniqueness

What sets 5-[(1-Cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid apart is the combination of the cyclopentyl group with the benzimidazole and furan rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

5-[(1-cyclopentylbenzimidazol-2-yl)carbamoyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-16(14-9-10-15(25-14)17(23)24)20-18-19-12-7-3-4-8-13(12)21(18)11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H,23,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNNHHOBZDVZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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